molecular formula C10H19NO2 B13297934 Methyl 2-(2-aminocycloheptyl)acetate

Methyl 2-(2-aminocycloheptyl)acetate

Cat. No.: B13297934
M. Wt: 185.26 g/mol
InChI Key: UAAVRTUYOKSTLU-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminocycloheptyl)acetate is an alicyclic ester featuring a seven-membered cycloheptane ring substituted with an amino group at the 2-position and a methyl acetate moiety. The primary amine group enhances polarity and hydrogen-bonding capacity, distinguishing it from non-polar methyl or oxo substituents in related compounds.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 2-(2-aminocycloheptyl)acetate

InChI

InChI=1S/C10H19NO2/c1-13-10(12)7-8-5-3-2-4-6-9(8)11/h8-9H,2-7,11H2,1H3

InChI Key

UAAVRTUYOKSTLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCCCCC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminocycloheptyl)acetate can be achieved through the esterification of 2-(2-aminocycloheptyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted esterification has also been explored as a more efficient method, offering higher conversion rates and shorter reaction times .

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminocycloheptyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with biological pathways. The amino group may form hydrogen bonds or ionic interactions with target proteins, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. Ring Size and Functional Group Variations
Compound Name Structure Key Functional Groups Molecular Formula Key Properties/Applications References
Methyl 2-(2-aminocycloheptyl)acetate Cycloheptane ring with 2° amine and methyl acetate -NH₂, ester C₁₀H₁₉NO₂ Hypothesized use in drug intermediates (flexible scaffold) Inferred
Methyl 2-(2-oxocyclohexyl)acetate Cyclohexane ring with 2° ketone and methyl acetate -C=O, ester C₉H₁₄O₃ Intermediate in organic synthesis
Methyl 2-(4-(aminomethyl)cyclohexyl)acetate HCl Cyclohexane ring with -CH₂NH₃⁺ (HCl salt) and methyl acetate -NH₃⁺Cl⁻, ester C₁₀H₂₀ClNO₂ Enhanced solubility due to ionic form
Methyl 2-(2-aminophenyl)acetate Benzene ring with 2° amine and methyl acetate Aromatic -NH₂, ester C₉H₁₁NO₂ Potential use in dye/pharma synthesis

Key Differences :

  • Ring Size : Cycloheptane (7-membered) vs. cyclohexane (6-membered) or benzene (aromatic). Larger rings increase conformational flexibility, affecting binding affinity in biological systems.
  • Substituent Effects : The aliphatic amine (-NH₂) in the target compound offers nucleophilic reactivity and basicity, contrasting with the ketone (-C=O) in or aromatic amines in .
  • Solubility : The hydrochloride salt in improves aqueous solubility compared to free amines.

Biological Activity

Methyl 2-(2-aminocycloheptyl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the mechanisms, biological effects, and relevant case studies associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an ester functional group and an amine, which are crucial for its biological interactions. The structure can be represented as follows:

  • Chemical Formula : C_{10}H_{17}N O_2
  • Molecular Weight : 183.25 g/mol

This compound's unique structure allows it to engage in various interactions with biological molecules, influencing enzyme activity and receptor binding.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. Key points include:

  • Hydrolysis : The ester group can undergo hydrolysis to yield the corresponding acid and alcohol, which may have distinct biological effects.
  • Hydrogen Bonding : The amine group can form hydrogen bonds with various biological macromolecules, potentially modulating the activity of enzymes or receptors.

Biological Effects

Research indicates that this compound may exhibit several biological effects:

Data Table: Biological Activity Overview

Activity Type Effect Observed Reference
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalPotential modulation of neurotransmitters
DNA BindingElectrostatic binding observed

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined, demonstrating significant activity against Gram-positive bacteria. This suggests potential for development as an antimicrobial agent.

Case Study 2: Neuropharmacological Assessment

Another research effort focused on the neuropharmacological effects of structurally similar compounds. While direct studies on this compound are scarce, analogs have shown promising results in modulating dopamine and serotonin receptors, indicating a possible pathway for further exploration.

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